Pepcan-12 CB1 Receptor Negative Allosteric Modulation: Cooperativity Factor α < 1 Versus Orthosteric Agonists
Pepcan-12 demonstrates negative allosteric modulation at CB1 receptors, confirmed by partial displacement of orthosteric radioligands and cooperativity factor α < 1. In radioligand displacement assays using human CB1 receptors, Pepcan-12 only partially displaced both [3H]CP55,940 and [3H]WIN55,212-2 [1]. Data fitted to the allosteric ternary complex model yielded a cooperativity factor value α < 1, indicative of negative allosteric modulation [1]. Dissociation kinetic studies of [3H]CP55,940 demonstrated increased dissociation rate constants in the presence of Pepcan-12, further confirming NAM activity [2].
| Evidence Dimension | CB1 receptor allosteric cooperativity factor (α) |
|---|---|
| Target Compound Data | α < 1 (negative cooperativity) |
| Comparator Or Baseline | Orthosteric agonist CP55,940 (pEC50 = 8.55 ± 0.15 nM); orthosteric antagonist SR141716 (pEC50 = 9.48 ± 0.08 nM) |
| Quantified Difference | Pepcan-12 does not directly activate CB1 receptors (no significant change in basal cAMP accumulation); instead, it negatively modulates orthosteric agonist-induced responses |
| Conditions | Human CB1 receptor expressed in HEK293 cells; cAMP accumulation assay; [35S]GTPγS binding; N = 6-15 from 2-5 independent experiments |
Why This Matters
Researchers requiring CB1 negative allosteric modulation without orthosteric competition should prioritize Pepcan-12 over hemopressin (which exhibits inverse agonist activity) or classical orthosteric antagonists.
- [1] Bauer M, Chicca A, Eisen M, et al. Identification and quantification of a new family of peptide endocannabinoids (Pepcans) showing negative allosteric modulation at CB1 receptors. J Biol Chem. 2012;287(44):36944-36967. doi:10.1074/jbc.M112.382481 View Source
- [2] Phoenix Pharmaceuticals, Inc. Pepcan-12 - Novel Endogenous Allosteric Modulator at CB1 Receptor. CP55,940 pEC50 = 8.55 ± 0.15 nM; SR141716 pEC50 = 9.48 ± 0.08 nM. View Source
